![molecular formula C23H20N6O3 B12598678 N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea CAS No. 646451-03-8](/img/structure/B12598678.png)
N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected via a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea typically involves the reaction of 6-(2-methylpyridin-3-yloxy)pyridin-3-amine with a suitable isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The pyridine rings in the compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-pyridylmethyl)amine: A related compound with similar coordination properties.
2,2’-Dipicolylamine: Another compound with two pyridine rings, used in similar applications.
Uniqueness
N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
646451-03-8 |
|---|---|
Molecular Formula |
C23H20N6O3 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1,3-bis[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]urea |
InChI |
InChI=1S/C23H20N6O3/c1-15-19(5-3-11-24-15)31-21-9-7-17(13-26-21)28-23(30)29-18-8-10-22(27-14-18)32-20-6-4-12-25-16(20)2/h3-14H,1-2H3,(H2,28,29,30) |
InChI Key |
XXPHZOZRPYWQEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=NC=C(C=C2)NC(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


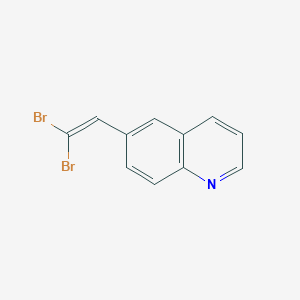
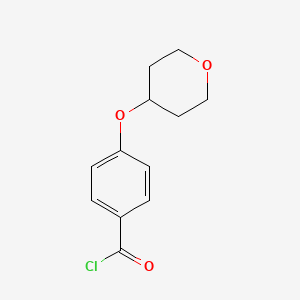

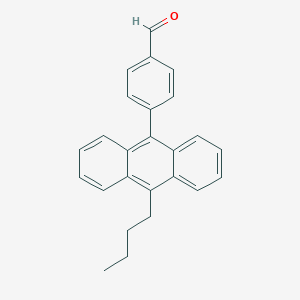
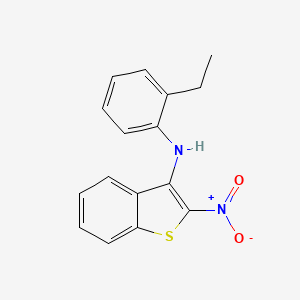

![1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12598648.png)

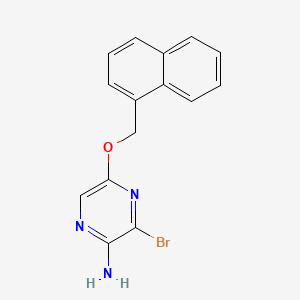
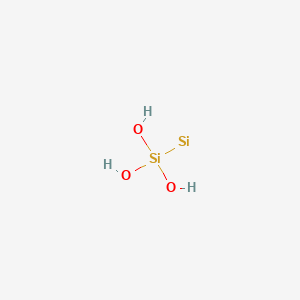
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)

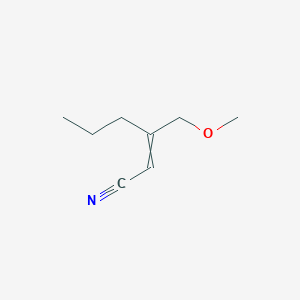
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
